molecular formula C15H14Cl2N4OS2 B14944415 3-tert-butyl-7-[(3,4-dichlorobenzyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

3-tert-butyl-7-[(3,4-dichlorobenzyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No.: B14944415
M. Wt: 401.3 g/mol
InChI Key: GFPKXEDELIRFRH-UHFFFAOYSA-N
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Description

3-(TERT-BUTYL)-7-[(3,4-DICHLOROBENZYL)SULFANYL]-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE is a complex organic compound featuring a unique structure that includes a tert-butyl group, a dichlorobenzyl moiety, and a thiadiazolo-triazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(TERT-BUTYL)-7-[(3,4-DICHLOROBENZYL)SULFANYL]-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE typically involves multiple steps, starting with the preparation of the thiadiazolo-triazinone core. This core can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions. The tert-butyl group and the dichlorobenzyl moiety are then introduced through substitution reactions, often using reagents like tert-butyl chloride and 3,4-dichlorobenzyl chloride, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-(TERT-BUTYL)-7-[(3,4-DICHLOROBENZYL)SULFANYL]-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzyl moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or amines.

Scientific Research Applications

3-(TERT-BUTYL)-7-[(3,4-DICHLOROBENZYL)SULFANYL]-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is investigated for its use in materials science, particularly in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(TERT-BUTYL)-7-[(3,4-DICHLOROBENZYL)SULFANYL]-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets.

Comparison with Similar Compounds

Similar Compounds

    3-(TERT-BUTYL)-7-[(3,4-DICHLOROBENZYL)SULFANYL]-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE:

    Other Thiadiazolo-Triazinones: Compounds with similar cores but different substituents may have different properties and applications.

    Dichlorobenzyl Derivatives: Compounds with the dichlorobenzyl moiety but different cores may also exhibit unique properties.

Uniqueness

The uniqueness of 3-(TERT-BUTYL)-7-[(3,4-DICHLOROBENZYL)SULFANYL]-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H14Cl2N4OS2

Molecular Weight

401.3 g/mol

IUPAC Name

3-tert-butyl-7-[(3,4-dichlorophenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

InChI

InChI=1S/C15H14Cl2N4OS2/c1-15(2,3)11-12(22)21-13(19-18-11)24-14(20-21)23-7-8-4-5-9(16)10(17)6-8/h4-6H,7H2,1-3H3

InChI Key

GFPKXEDELIRFRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C2N(C1=O)N=C(S2)SCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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